Nocardimicin F is a member of the nocardimicin family, which are complex natural products primarily produced by the genus Nocardia. These compounds have garnered interest due to their potential pharmacological applications, particularly in antibiotic development. Nocardimicin F was discovered during the screening of Nocardia species for muscarinic M3 receptor-binding inhibitors, with its structural and functional characteristics being elucidated through various analytical techniques .
Nocardimicin F is derived from Nocardia sp. TP-A0674, a strain that has been explored for its metabolic capabilities and bioactive compound production. The isolation and characterization of nocardimicins, including Nocardimicin F, involve advanced methods such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Nocardimicin F is classified as a siderophore, a type of molecule that chelates iron and facilitates its uptake in microbial environments. This classification is significant because siderophores play critical roles in microbial iron acquisition, influencing pathogenicity and survival in nutrient-limited conditions .
The synthesis of Nocardimicin F has been approached through both natural extraction and total synthesis methods. The natural extraction involves culturing the producing Nocardia strains under specific conditions to maximize yield. The synthetic pathways often utilize advanced organic synthesis techniques to construct the complex molecular framework characteristic of nocardimicins.
The total synthesis of Nocardimicin B, a closely related compound, has been reported, providing insights into potential synthetic routes for Nocardimicin F. These methods typically involve multi-step reactions including coupling reactions, protecting group strategies, and purification steps using chromatography techniques .
The molecular structure of Nocardimicin F features a complex arrangement of rings and functional groups typical of nocardimicins. The precise structure can be elucidated using techniques such as X-ray crystallography and various spectroscopic methods.
Spectroscopic data for Nocardimicin F includes detailed nuclear magnetic resonance (NMR) spectra that reveal information about hydrogen environments and carbon skeletons, alongside mass spectrometry data that confirms molecular weight and structural integrity .
Nocardimicin F undergoes various chemical reactions typical of siderophores, including iron chelation and potential hydrolysis under certain conditions. These reactions are crucial for understanding its biological activity and stability.
Studies have demonstrated that nocardimicins can participate in redox reactions due to their functional groups, which may affect their efficacy as antimicrobial agents. The reactivity profile is essential for developing derivatives with enhanced properties .
The mechanism of action for Nocardimicin F involves its role in iron acquisition through chelation. By binding iron more effectively than host molecules, it enables bacterial survival in iron-limited environments.
Research indicates that nocardimicins may also exhibit direct antimicrobial activity against certain bacterial strains by disrupting cellular processes or inhibiting growth through their structural interactions with bacterial targets .
Nocardimicin F is typically characterized by its solubility in organic solvents and its stability under various pH conditions. Its melting point and other thermal properties can be determined through differential scanning calorimetry.
Chemical properties include its ability to form stable complexes with iron ions, which is crucial for its function as a siderophore. The compound's reactivity with other biological molecules also plays a role in its pharmacological potential .
Nocardimicin F has significant potential applications in microbiology and pharmacology. Its primary scientific uses include:
Nocardimicin F was isolated from Nocardia sp. XJ31, a rare actinomycete strain recovered from a soil sample in the Xinjiang desert, China. This strain was taxonomically identified through comprehensive 16S ribosomal RNA (rRNA) gene sequence analysis, which revealed its closest phylogenetic relatives include Nocardia sungurluensis (98.7% similarity) and Nocardia coeliaca (97.9% similarity). However, distinct genomic and phenotypic characteristics confirmed Nocardia sp. XJ31 as a novel strain within the genus. The genus Nocardia belongs to the order Mycobacteriales (phylum Actinomycetota) and is characterized by its Gram-positive, aerobic, filamentous morphology and ability to produce branched hyphae. Environmental adaptations of this desert isolate likely contribute to its unique secondary metabolome, including extreme aridity tolerance and oligotrophic nutrient utilization capabilities [9] [6].
Table 1: Phylogenetic Position of the Producing Strain
| Strain Designation | Closest Relatives | 16S rRNA Similarity (%) | Isolation Source |
|---|---|---|---|
| Nocardia sp. XJ31 | Nocardia sungurluensis | 98.7% | Xinjiang desert soil |
| Nocardia coeliaca | 97.9% |
While the complete genome sequence of Nocardia sp. XJ31 remains unpublished, phylogenetic analysis of related Nocardia species reveals extensive biosynthetic gene cluster (BGC) diversity. The genus typically harbors 20–40 BGCs per strain, encoding enzymes for polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), hybrid PKS-NRPS, and siderophore pathways. These clusters significantly exceed the number of characterized metabolites, indicating substantial untapped biosynthetic potential. Strain-specific adaptations, such as those in desert-isolated XJ31, often activate cryptic BGCs through environmental stress triggers (e.g., metal limitation or osmotic stress). Notably, the production of nocardimicin F was induced using the "One Strain Many Compounds" (OSMAC) strategy, where cultivation in iron-limited media triggered siderophore biosynthesis. This suggests the presence of iron-responsive regulatory elements within its BGCs [9] [6].
Nocardia sp. XJ31 demonstrated exceptional biosynthetic versatility under OSMAC conditions, producing twelve siderophores (nocardimicins A–L) alongside benz[α]anthraquinones. Among these, nocardimicin F was identified as a major metabolite in iron-depleted cultures. Its co-occurrence with structurally diverse siderophores implies a complex biosynthetic network capable of generating derivatives through enzymatic modifications such as acylation, hydroxylation, and glycosylation. This chemical diversity is consistent with the genomic potential of Nocardia, which frequently encodes tailoring enzymes like cytochrome P450s, methyltransferases, and oxidoreductases within BGCs. The strain’s ability to produce both peptide-based siderophores and polyketide-derived anthraquinones underscores its value for natural product discovery [9].
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